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Compound of Interest

Compound Name: Orziloben

Cat. No.: B12393117

This guide provides a comparative overview of the clinical trial results for Orziloben, a novel
therapeutic candidate for Intestinal Failure-Associated Liver Disease (IFALD), and its
comparator, IV Choline Chloride. As Orziloben's Phase 2a trial is ongoing with results
anticipated in the latter half of 2025, this comparison focuses on available data from its
completed Phase 1 trial and the published results of the Phase 2 trial for IV Choline Chloride.

There are currently no FDA-approved treatments for IFALD, a serious complication for patients
on long-term parenteral nutrition.[1][2] This analysis aims to provide researchers, scientists,
and drug development professionals with a concise summary of the current clinical landscape.

Mechanism of Action and Therapeutic Target

Orziloben is a structurally engineered fatty acid that targets multiple pathways involved in the
pathogenesis of IFALD. It is designed to be orally administered and readily absorbed, targeting
the liver to reduce steatosis, inflammation, and fibrosis. In contrast, IV Choline Chloride is a
replacement therapy administered intravenously to address the choline deficiency often seen in
patients receiving parenteral nutrition, which is a key contributor to the development of IFALD.

Clinical Trial Data Comparison

The following tables summarize the available quantitative data from the clinical trials of
Orziloben and IV Choline Chloride. It is important to note that the data for Orziloben is from a
Phase 1 trial in healthy volunteers, while the data for IV Choline Chloride is from a Phase 2 trial
in patients with IFALD.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12393117?utm_src=pdf-interest
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11531217/
https://pubmed.ncbi.nlm.nih.gov/12216721/
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Table 1: Orziloben Phase 1 Trial - Safety and Tolerability
in Healthy Volunteers

Parameter Result Citation

Up to 1,000 mg once-daily for
Dosage [1]
14 days

Favorable profile, with the
- majority of treatment-emergent
Tolerability ] ] [1]
adverse effects being mild and

transient.

Specific quantitative data on
the incidence of adverse
events is not yet publicly

Adverse Events available. The safety and [2]
tolerability profile was deemed
acceptable to proceed to

Phase 2 trials in patients.

Lab Parameters, ECG, and Remained stable during

Vital Signs treatment.

Table 2: IV Choline Chloride Phase 2 Trial - Efficacy in
IFALD Patients
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Parameter Result p-value Citation
Significant
Hepatic Steatosis improvement in the
(Hounsfield Units on choline group vs. <0.05
CT scan) placebo at weeks 6,
12, 20, and 24.
Significantly
Serum Alanine decreased in the
Aminotransferase choline group vs. 0.01 to <0.05
(ALT) placebo at weeks 6,
12, 20, and 24.
Significantly

Serum Aspartate i
] decreased in the
Aminotransferase ] 0.02
choline group by week
(AST)

24.

Significantly reduced

Serum Alkaline in the choline group at
0.02 to 0.07

Phosphatase weeks 2, 12, 20, 24,

and 34.

Tended to decrease
Serum Gamma- more in the choline
Glutamyl Transferase group, but the Not specified
(GGT) difference was not

statistically significant.

Experimental Protocols
Orziloben - Phase 2a Clinical Trial (Ongoing)

» Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, multicenter study.
o Participants: Up to 36 adult subjects with a diagnosis of IFALD.

« Intervention: Oral administration of Orziloben or placebo.
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e Primary Endpoints: Safety and tolerability of Orziloben in patients with IFALD.

o Secondary Endpoints: Pharmacokinetics of Orziloben and its metabolites, and the effect of
Orziloben on markers of liver injury, including changes in liver enzymes, markers of
cholestasis, and imaging-based assessments of liver fat.

IV Choline Chloride - Phase 2 Clinical Trial (Completed)

o Study Design: A randomized, placebo-controlled trial.

o Participants: Fifteen adult patients requiring total parenteral nutrition for at least 80% of their
nutritional needs.

« Intervention: Intravenous administration of 2g of choline chloride added to the TPN solution
or the usual TPN (placebo) for 24 weeks.

» Methodology: Patients underwent CT scans of the liver and spleen to assess hepatic
steatosis (measured in Hounsfield units) and provided blood samples for the measurement
of plasma free and phospholipid-bound choline, as well as a panel of liver function tests at
baseline and various time points throughout the study.

Visualizing the Pathways and Processes

To further illustrate the context of these clinical trials, the following diagrams, created using the
DOT language, depict a simplified signaling pathway relevant to IFALD and a general workflow
for a clinical trial.
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Caption: Simplified signaling pathway in IFALD.
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Caption: General workflow of a randomized controlled clinical trial.

Conclusion

Orziloben represents a promising oral therapeutic candidate for IFALD with a multifactorial
mechanism of action. While its Phase 1 trial in healthy volunteers demonstrated a favorable
safety and tolerability profile, the ongoing Phase 2a trial will be crucial in determining its
efficacy in the target patient population. In contrast, IV Choline Chloride has shown efficacy in a

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12393117?utm_src=pdf-body-img
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Phase 2 trial in improving key markers of liver injury in IFALD patients and is proceeding to a
Phase 3 trial.

The information presented in this guide is based on publicly available data. As more data from
the Orziloben clinical trial program becomes available, a more direct and comprehensive
comparison will be possible. Researchers are encouraged to consult the primary publications
and clinical trial registries for the most up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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